molecular formula C9H14O2S2 B061440 1-Propene, 1,3-bis(2-propenylsulfinyl)- CAS No. 169132-68-7

1-Propene, 1,3-bis(2-propenylsulfinyl)-

Cat. No.: B061440
CAS No.: 169132-68-7
M. Wt: 218.3 g/mol
InChI Key: WKVIKFWWTZLJCQ-UHFFFAOYSA-N
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Description

The compound "1-Propene, 1,3-bis(2-propenylsulfinyl)-" is a propene derivative with two 2-propenylsulfinyl (-SO-CH₂-CH=CH₂) groups substituted at the 1 and 3 positions of the propene backbone. This article compares it with similar compounds, leveraging phase equilibrium, safety, and application data from related studies.

Properties

CAS No.

169132-68-7

Molecular Formula

C9H14O2S2

Molecular Weight

218.3 g/mol

IUPAC Name

(E)-1,3-bis(prop-2-enylsulfinyl)prop-1-ene

InChI

InChI=1S/C9H14O2S2/c1-3-6-12(10)8-5-9-13(11)7-4-2/h3-5,8H,1-2,6-7,9H2/b8-5+

InChI Key

WKVIKFWWTZLJCQ-UHFFFAOYSA-N

SMILES

C=CCS(=O)CC=CS(=O)CC=C

Isomeric SMILES

C=CCS(=O)C/C=C/S(=O)CC=C

Canonical SMILES

C=CCS(=O)CC=CS(=O)CC=C

Synonyms

1-Propene, 1,3-bis(2-propenylsulfinyl)-

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

1,3-Dichloropropene (1-Propene, 1,3-dichloro-)

  • Structure : Chlorine atoms at positions 1 and 3 .
  • Properties: High volatility, low polarity, and acute toxicity (banned as a pesticide due to carcinogenicity) .
  • Applications : Soil fumigant (historical use) .

2.1.2 1,3-Bis(diphenylphosphino)propane

  • Structure: Diphenylphosphino (-PPh₂) groups at positions 1 and 3 .
  • Properties: Non-polar, used as a ligand in catalysis due to strong metal coordination .

Thiols (1-Propanethiol, 1-Butanethiol)

  • Structure : -SH groups .
  • Properties : High vapor-liquid equilibrium (VLE) variability with temperature/pressure; sulfur atoms contribute to odor and corrosivity .
  • Key Difference : Sulfinyl groups are oxidized, reducing volatility and increasing thermal stability compared to thiols.
Phase Behavior and Thermodynamic Properties

Phase equilibrium data for sulfur-containing compounds (e.g., 1-propanethiol and 1-butanethiol) reveal trends relevant to sulfinyl analogs:

  • VLE Trends :
    • Methane solubility in thiol-rich liquid phases increases with pressure (up to 9 MPa) and temperature (303–368 K) .
    • Thiol vapor content decreases with pressure but rises with temperature; longer-chain thiols (e.g., 1-butanethiol) exhibit lower volatility than shorter-chain analogs .
  • Modeling : The Cubic-Plus-Association (CPA) equation predicts thiol-methane systems with deviations <20%, suggesting applicability to sulfinyl systems .

Table 1: Phase Behavior Comparison of Sulfur-Containing Compounds

Compound Functional Group VLE Pressure Range Temperature Range Key Observation Reference
1-Propanethiol + CH₄ -SH Up to 9 MPa 303–368 K Methane solubility ↑ with pressure
1-Butanethiol + CH₄ -SH Up to 9 MPa 303–368 K Lower volatility than 1-propanethiol
Target Sulfinyl Compound -SO- Inferred Inferred Likely lower volatility than thiols

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